Home > Products > Screening Compounds P123704 > cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride
cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride - 1018989-95-1

cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride

Catalog Number: EVT-1439084
CAS Number: 1018989-95-1
Molecular Formula: C22H30ClNO2
Molecular Weight: 375.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride is a synthetic benzamide derivative designed as a potential neuroleptic agent. [] It belongs to a series of cyclic benzamides based on the 1-substituted 3-aminopyrrolidine scaffold. [] This compound emerged from research focusing on developing more potent and less cataleptogenic alternatives to existing neuroleptics like haloperidol and metoclopramide. [] In preclinical studies, it demonstrated significant antipsychotic activity in animal models, exhibiting a promising profile with a higher potency and a better side effect profile than reference drugs. []

Metoclopramide

Compound Description: Metoclopramide is a benzamide derivative with the chemical name 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. It is a well-established drug used for its antiemetic and gastroprokinetic properties.

Relevance: Metoclopramide serves as a structural starting point for the development of cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride. Both compounds share a core benzamide structure with a substituted ethylenediamine moiety. cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride was designed as a cyclic analog of metoclopramide, aiming to enhance its neuroleptic activity while minimizing side effects.

N-[2-(N-Benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (Compound 23)

Compound Description: This compound is a modified benzamide derivative, structurally similar to metoclopramide. It exhibits enhanced neuroleptic activity compared to metoclopramide.

Relevance: N-[2-(N-Benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (Compound 23) represents an intermediate step in the structural modification of metoclopramide, leading to cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride. It demonstrates the impact of introducing a benzyl group and a methyl group on the terminal nitrogen and the p-amino group of metoclopramide, respectively, leading to increased potency.

(+/-)-3-Phenyl-1,3-dihydrobenzo[1,3]azaphosphol-2-one ((+/-)-pbap)

Compound Description: This compound represents the first reported example of a 1,3-azaphosphol-2-one. It is synthesized through the reaction of (+/-)-(2-aminophenyl)phenylphosphine with triphosgene.

Relevance: While not directly related to cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride, (+/-)-pbap highlights the use of triphosgene in synthesizing heterocyclic compounds. This reagent is also crucial in the synthesis of the target compound.

Venlafaxine and O-Desmethylvenlafaxine (ODV)

Compound Description: Venlafaxine is a bicyclic antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. ODV is its major active metabolite. ,

Relevance: Venlafaxine and ODV share a structural similarity with cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride, particularly in the presence of a substituted ethylamine chain linked to an aromatic ring. This structural motif is common in compounds exhibiting pharmacological activity, particularly in the central nervous system. ,

Overview

Cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride, also known as YM-09151-2, is a synthetic compound belonging to the class of cyclic benzamides. It was developed as a potential neuroleptic agent aimed at treating psychosis. This compound is characterized by its ability to exhibit significant antipsychotic activity in preclinical studies, showing a promising profile with higher potency and fewer side effects compared to established neuroleptics such as haloperidol and metoclopramide.

Source and Classification

The compound is classified as a benzamide derivative and has the molecular formula C22H30ClNO2, with a molecular weight of 375.9 g/mol. It is recognized for its potential therapeutic applications in psychiatry and neurology, particularly in the management of psychotic disorders. The hydrochloride salt form enhances its solubility and stability, making it suitable for research and potential clinical applications.

Synthesis Analysis

The synthesis of cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride involves several key steps:

  1. Preparation of Intermediate: The synthesis begins with the formation of 1-benzyl-2-methylpyrrolidine-3-one using commercially available starting materials.
  2. Grignard Reaction: This intermediate undergoes a Grignard reaction with 3-methoxyphenyl magnesium bromide to produce a tertiary alcohol.
  3. Reduction: The resulting tertiary alcohol is reduced to yield cis-1-benzyl-2-methylpyrrolidin-3-ol.
  4. Mitsunobu Reaction: The hydroxyl group is converted to an amine via a Mitsunobu reaction with phthalimide, followed by treatment with hydrazine.
  5. Final Reaction: The amine is then reacted with 5-chloro-2-methoxy-4-(methylamino)benzoyl chloride to yield the final product after hydrochloride salt formation.

This multi-step synthesis highlights the complexity involved in producing this compound, emphasizing the importance of each reaction step in achieving the desired chemical structure.

Molecular Structure Analysis

Cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride features a cyclohexanol core substituted with several functional groups:

  • A 3-methoxyphenyl group
  • An (N-Benzyl-N-methyl)aminomethyl group
  • A hydroxyl group

The compound possesses a chiral center at the cyclohexanol carbon bearing the 3-methoxyphenyl group, resulting in two enantiomeric forms (cis and trans configurations) that can exhibit different pharmacological properties.

Structural Data

  • IUPAC Name: (1R,2R)-2-[[benzyl(methyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol; hydrochloride
  • InChI Key: JTFWBVUPLSMPMJ-LBPAWUGGSA-N
  • CAS Number: 1018989-95-1
Chemical Reactions Analysis

The compound's reactivity can be analyzed through its interactions during synthesis and potential pharmacological activity. Key reactions include:

  1. Grignard Reaction: This step is crucial for forming carbon-carbon bonds that build up the complex structure of the compound.
  2. Reduction Reactions: These are essential for modifying functional groups to achieve specific chemical properties.
  3. Mitsunobu Reaction: This reaction allows for the conversion of alcohols to amines, which is critical in forming the active pharmacophore of the compound.

These reactions not only contribute to synthesizing cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol but also indicate its potential for further modifications in drug development .

Mechanism of Action

While the precise mechanism of action for cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol remains under investigation, it is hypothesized that its structural similarity to other benzamide neuroleptics suggests potential interactions with dopamine receptors. This interaction could lead to modulation of dopaminergic pathways involved in psychotic disorders. Further studies are necessary to delineate its specific molecular targets and pharmacological profile.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: The hydrochloride salt form enhances solubility in aqueous solutions.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may require specific storage conditions due to its reactive functional groups.

Relevant data from studies indicate that cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol has favorable characteristics for pharmaceutical applications due to its potency and reduced side effects compared to existing neuroleptics.

Applications

Cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride has been primarily investigated for its potential use as an antipsychotic agent. Preclinical studies have demonstrated its efficacy in inhibiting apomorphine-induced stereotyped behavior in animal models, suggesting significant antipsychotic activity. Its higher potency and lower tendency to induce catalepsy compared to traditional neuroleptics highlight its promise as a candidate for further clinical development .

Properties

CAS Number

1018989-95-1

Product Name

cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride

IUPAC Name

(1R,2R)-2-[[benzyl(methyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride

Molecular Formula

C22H30ClNO2

Molecular Weight

375.9 g/mol

InChI

InChI=1S/C22H29NO2.ClH/c1-23(16-18-9-4-3-5-10-18)17-20-11-6-7-14-22(20,24)19-12-8-13-21(15-19)25-2;/h3-5,8-10,12-13,15,20,24H,6-7,11,14,16-17H2,1-2H3;1H/t20-,22+;/m1./s1

InChI Key

JTFWBVUPLSMPMJ-LBPAWUGGSA-N

SMILES

CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3.Cl

Synonyms

1-(3-Methoxyphenyl)-2-[[methyl(phenylmethyl)amino]methyl]cyclohexanol, Hydrochloride; N-Benzyl-N-demethyltramadol hydrochloride; (1R,2R)-rel-1-(3-methoxyphenyl)-2-[[methyl(phenylmethyl)amino]methyl]cyclohexanol, Hydrochloride

Canonical SMILES

CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3.Cl

Isomeric SMILES

CN(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.